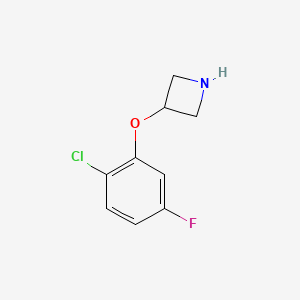

3-(2-Chloro-5-fluoro-phenoxy)-azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9ClFNO |

|---|---|

Molecular Weight |

201.62 g/mol |

IUPAC Name |

3-(2-chloro-5-fluorophenoxy)azetidine |

InChI |

InChI=1S/C9H9ClFNO/c10-8-2-1-6(11)3-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |

InChI Key |

IQFGFUGGRLLDCF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC2=C(C=CC(=C2)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Chloro 5 Fluoro Phenoxy Azetidine and Analogous Structures

Strategies for Azetidine (B1206935) Ring Formation

The construction of the four-membered azetidine ring is a challenging endeavor due to inherent ring strain. rsc.orgrsc.org Nevertheless, a variety of synthetic strategies have been developed to access this important heterocyclic motif. These methods include cycloaddition reactions, intramolecular cyclizations, transition metal-catalyzed annulations, and ring contraction or expansion rearrangements.

[2+2] Cycloaddition Reactions in Azetidine Synthesis

[2+2] cycloaddition reactions represent a powerful and direct approach to the azetidine core. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a classic example. Recent advancements have enabled this reaction to be mediated by visible light, offering milder and more sustainable conditions. rsc.org For instance, the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, catalyzed by an Iridium(III) photocatalyst, provides access to functionalized azetidines. rsc.org This method is notable for its broad substrate scope, tolerating both activated and unactivated alkenes. rsc.org

| Catalyst | Reactant 1 | Reactant 2 | Light Source | Solvent | Yield (%) | Reference |

| fac-[Ir(dFppy)3] | 2-Isoxazoline-3-carboxylate | Styrene | Blue LED | Dichloromethane | 85 | rsc.org |

| fac-[Ir(dFppy)3] | 2-Isoxazoline-3-carboxylate | 1-Hexene | Blue LED | Dichloromethane | 72 | rsc.org |

Table 1: Examples of [2+2] Photocycloaddition for Azetidine Synthesis. rsc.org

Intramolecular Cyclization Approaches to Azetidines

Intramolecular cyclization is a widely employed strategy for the synthesis of azetidines, typically involving the formation of a C-N bond through nucleophilic substitution. A common precursor for this approach is a γ-amino alcohol or a derivative with a suitable leaving group at the 3-position of a propane (B168953) backbone. For instance, the treatment of N-protected 3-amino-1-halopropanes or 1,3-diols with a base can induce cyclization to the corresponding azetidine.

A notable example is the synthesis of N-sulfonylazetidines from the intramolecular cyclization of an intermediate derived from the nucleophilic addition to an N-activated α-bromo-N-sulfonylpyrrolidinone. This reaction proceeds via an SN2 mechanism, resulting in a formal ring contraction. rsc.org

| Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| α-bromo-N-sulfonylpyrrolidinone | K2CO3 | Acetonitrile (B52724)/Methanol | 60 | 75-90 | rsc.org |

| N-tosyl-3-aminopropanol | NaH | Tetrahydrofuran | 25 | >90 | General Methodology |

Table 2: Intramolecular Cyclization Approaches to Azetidines.

Transition Metal-Catalyzed Azetidine Annulation Methods

Transition metal catalysis has emerged as a powerful tool for the construction of azetidine rings, often through C-H activation and amination pathways. Palladium-catalyzed intramolecular γ-C(sp³)-H amination has been successfully employed to synthesize functionalized azetidines. nih.gov This method involves the use of an oxidant and an additive to promote reductive elimination from a high-valent palladium intermediate, leading to the formation of the azetidine ring. nih.gov The reaction demonstrates excellent functional group tolerance. nih.gov

Copper-catalyzed annulation reactions have also been developed for the synthesis of azetidines, showcasing the versatility of transition metals in facilitating the formation of strained ring systems.

Table 3: Transition Metal-Catalyzed Azetidine Synthesis via C-H Amination. nih.gov

Ring Contraction and Expansion Rearrangements for Azetidine Core Construction

Ring contraction and expansion reactions provide alternative pathways to the azetidine core from more readily available five- or three-membered heterocyclic precursors, respectively.

Ring Contraction: A notable example of ring contraction is the synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. rsc.org The proposed mechanism involves nucleophilic addition to the amide carbonyl, followed by N-C(O) cleavage and subsequent intramolecular SN2 cyclization of the resulting γ-amino α-bromo carbonyl intermediate. rsc.org

Ring Expansion: The expansion of aziridines to azetidines offers a direct method to increase the ring size by one carbon. This can be achieved through various methods, including reactions with carbenoids.

| Starting Material | Reagent | Key Intermediate | Product | Reference |

| α-bromo-N-sulfonylpyrrolidinone | Methanol/K2CO3 | γ-amido α-bromo ester | N-sulfonyl-3-methoxycarbonylazetidine | rsc.org |

Table 4: Ring Contraction Approach to Azetidines. rsc.org

Approaches for the Introduction of the Phenoxy Moiety

Once the azetidine core, preferably with a handle at the 3-position such as a hydroxyl group, is synthesized, the 2-chloro-5-fluorophenoxy moiety can be introduced through the formation of an ether linkage. Several classical and modern organic reactions are suitable for this transformation.

O-Alkylation and Arylation Strategies for Ether Linkage Formation

The formation of the aryl ether bond between the 3-hydroxyazetidine and 2-chloro-5-fluorophenol (B1586221) can be accomplished through various O-alkylation and O-arylation strategies.

Williamson Ether Synthesis: This classical method involves the deprotonation of the phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the azetidine ring (e.g., tosylate, mesylate, or halide). Conversely, deprotonation of 3-hydroxyazetidine followed by reaction with an activated aryl halide can also be employed.

Mitsunobu Reaction: The Mitsunobu reaction provides a mild and efficient method for the formation of the ether linkage. nih.govorganic-chemistry.org This reaction utilizes a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the hydroxyl group of 3-hydroxyazetidine for nucleophilic attack by the phenol. nih.govorganic-chemistry.org This reaction typically proceeds with inversion of stereochemistry at the alcohol center.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol. magtech.com.cnorganic-chemistry.org In the context of synthesizing 3-(2-chloro-5-fluoro-phenoxy)-azetidine, this would involve the reaction of 3-hydroxyazetidine with 1-bromo-2-chloro-5-fluorobenzene or a related aryl halide in the presence of a copper catalyst and a base. magtech.com.cnorganic-chemistry.org Modern modifications of the Ullmann reaction often employ ligands to improve reaction efficiency and substrate scope. mdpi.com

Buchwald-Hartwig O-Arylation: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-O bonds. It involves the reaction of an alcohol with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. The selective O-arylation of aminophenols has been demonstrated, showcasing the potential for chemoselective etherification in the presence of other nucleophilic groups.

| Reaction | Azetidine Reactant | Phenol Reactant | Reagents | Key Features |

| Williamson Ether Synthesis | 3-Tosyloxyazetidine | 2-Chloro-5-fluorophenol | NaH, DMF | Classical, requires activation of the alcohol. |

| Mitsunobu Reaction | 3-Hydroxyazetidine | 2-Chloro-5-fluorophenol | PPh3, DEAD | Mild conditions, inversion of stereochemistry. nih.govorganic-chemistry.org |

| Ullmann Condensation | 3-Hydroxyazetidine | 1-Bromo-2-chloro-5-fluorobenzene | CuI, Ligand, Base | Copper-catalyzed, often requires high temperatures. magtech.com.cnorganic-chemistry.org |

| Buchwald-Hartwig O-Arylation | 3-Hydroxyazetidine | 1-Bromo-2-chloro-5-fluorobenzene | Pd catalyst, Ligand, Base | Palladium-catalyzed, broad substrate scope. |

Table 5: Strategies for the Formation of the Aryl Ether Linkage.

Regioselective Introduction of Chloro and Fluoro Substituents on the Phenoxy Ring

The precise placement of the chlorine and fluorine atoms on the phenoxy ring is critical for the identity of the final compound. This is achieved through the synthesis of a pre-functionalized aromatic precursor, namely 2-chloro-5-fluorophenol.

Halogenation of Aromatic Precursors

The synthesis of 2-chloro-5-fluorophenol can be accomplished through a multi-step sequence starting from readily available precursors. One documented route begins with p-fluoroaniline. guidechem.com The synthesis proceeds through the following key steps:

Bromination: p-Fluoroaniline is first brominated to introduce a bromine atom at the ortho position to the amino group, yielding 2-bromo-4-fluoroaniline (B89589). guidechem.com

Sandmeyer-type Reaction: The amino group of 2-bromo-4-fluoroaniline is then diazotized, followed by a chloro-de-diazoniation reaction to replace the amino group with a chlorine atom, affording 1-bromo-2-chloro-5-fluorobenzene. guidechem.com

Grignard Reaction and Borate (B1201080) Ester Formation: The bromo-substituted intermediate is converted to a Grignard reagent, which then reacts with a trialkyl borate to form a borate ester.

Oxidative Workup and Hydrolysis: The borate ester is subsequently oxidized and hydrolyzed to yield the target 2-chloro-5-fluorophenol. guidechem.com

An alternative approach involves the direct chlorination of a fluorinated phenol. For instance, 4-fluorophenol (B42351) can be chlorinated using chlorine gas or sulfuryl chloride. google.com While this method can be effective, controlling the regioselectivity to favor the desired 2-chloro isomer over other isomers, such as the 2,6-dichloro-4-fluorophenol, is a key challenge. Reaction conditions, including the choice of chlorinating agent, solvent, and temperature, must be carefully optimized to maximize the yield of the desired product.

Stereocontrolled Synthesis of 3-Substituted Azetidine Derivatives

Achieving a specific stereochemistry at the C3 position of the azetidine ring is often a critical aspect of medicinal chemistry. This can be accomplished through various asymmetric synthesis strategies.

Asymmetric Catalysis in Azetidine Synthesis

Asymmetric catalysis offers an efficient method for establishing chirality in the azetidine ring. For example, the enantioselective reduction of an N-protected azetidin-3-one (B1332698) using a chiral catalyst can provide access to enantiomerically enriched 3-hydroxyazetidine. Various catalytic systems, often employing transition metals with chiral ligands, have been developed for the asymmetric reduction of ketones and can be adapted for azetidinone substrates. Palladium-catalyzed intramolecular amination of C-H bonds has also been shown to produce azetidines with high diastereoselectivity. organic-chemistry.org

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. In this approach, an achiral azetidine precursor is covalently attached to a chiral molecule (the auxiliary). The steric and electronic properties of the auxiliary then direct the stereochemical outcome of subsequent reactions. After the desired stereocenter has been established, the auxiliary is removed. For the synthesis of chiral 3-hydroxyazetidine, a precursor could be modified with a chiral auxiliary to direct a stereoselective reduction or other functionalization at the C3 position.

Another strategy involves the use of the chiral pool , where a readily available enantiomerically pure natural product is used as the starting material. While not a direct catalytic or auxiliary method, this approach leverages the inherent chirality of the starting material to produce a chiral target molecule. For instance, certain amino acids or their derivatives could potentially be converted through a series of synthetic steps into enantiomerically pure N-protected 3-hydroxyazetidine.

Diastereoselective Routes to Substituted Azetidines

The precise control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly in the synthesis of pharmacologically relevant scaffolds like substituted azetidines. Diastereoselective strategies are employed to control the relative three-dimensional arrangement of substituents on the azetidine ring, which is fundamental to influencing the biological activity and physicochemical properties of the final compound. Various methodologies have been developed to achieve high levels of diastereocontrol in the formation of the strained four-membered ring.

One prominent strategy involves the iodine-mediated cyclization of homoallyl amines. This electrophile-induced cyclization proceeds via a 4-exo trig pathway to selectively yield cis-2,4-disubstituted azetidines. The reaction, conducted at room temperature, offers a straightforward route to iodo-azetidines with defined relative stereochemistry, which can be further functionalized through nucleophilic displacement of the iodine atom. nih.gov

Another effective approach is the intramolecular aminolysis of epoxides. The stereochemistry of the starting epoxide dictates the diastereomeric outcome of the resulting azetidine. For instance, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to construct azetidine rings with adjacent functional groups. frontiersin.org This method underscores the importance of substrate control in achieving diastereoselectivity.

Regio- and diastereoselective synthesis of 2-arylazetidines has also been accomplished from oxirane precursors. acs.org A two-step method utilizing a superbase can be employed under kinetically controlled conditions at low temperatures (-78 °C) to favor the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org This approach has been shown to produce trans-3-(hydroxymethyl)-2-arylazetidines with high selectivity. acs.org The choice of base and reaction temperature is crucial for directing the reaction towards the desired diastereomer. acs.org

| Methodology | Key Reagents/Conditions | Typical Substrate | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Iodine-Mediated Cyclization | Iodine, Room Temperature | Homoallyl amines | cis-2,4-disubstituted | nih.gov |

| Superbase-Induced Cyclization | Potassium tert-butoxide, BuLi, Diisopropylamine, -78 °C | Oxiranylmethyl-substituted benzylamines | trans-3-(hydroxymethyl)-2-arylazetidines | acs.org |

| Aza Paternò–Büchi Reaction | Visible Light | Imines and Alkenes | Highly functionalized, stereochemistry dependent on precursors | nih.gov |

| Copper-Catalyzed Boryl Allylation | Cu(I)/bisphosphine complex | Azetines and Allylic Phosphates | syn-addition governs complete diastereoselectivity | acs.org |

Photochemical reactions, such as the aza Paternò–Büchi reaction, represent another powerful tool for constructing azetidine rings. This [2+2] cycloaddition between an imine and an alkene, mediated by visible light, can produce highly functionalized azetidines. nih.govrsc.org The stereochemical outcome of the cycloaddition is often dependent on the geometry of the alkene and the nature of the substituents on both reaction partners, allowing for the synthesis of specific diastereomers. nih.gov

Furthermore, transition metal catalysis has enabled novel diastereoselective routes. A copper-catalyzed boryl allylation of azetines has been developed for the enantioselective synthesis of 2,3-disubstituted azetidines. acs.org In this method, a syn-addition mechanism is responsible for achieving complete diastereoselectivity, highlighting the control exerted by the catalyst system. acs.org Similarly, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a stereoselective pathway to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov

The diastereoselective functionalization of a pre-existing azetidine ring is also a viable strategy. This can be achieved through methods like α-lithiation followed by the trapping of the resulting organometallic intermediate with an electrophile. uni-muenchen.deacs.org The stereochemical outcome of such reactions is often directed by the substituents already present on the ring, particularly the nitrogen protecting group. uni-muenchen.de

Chemical Transformations and Reactivity Profiles of 3 2 Chloro 5 Fluoro Phenoxy Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The inherent ring strain of the azetidine core in 3-(2-chloro-5-fluoro-phenoxy)-azetidine makes it susceptible to ring-opening reactions under various conditions. This reactivity is a cornerstone of its synthetic utility, allowing for the generation of diverse acyclic amino compounds.

Nucleophilic and Electrophilic Ring Cleavage Pathways

The azetidine ring can be opened through either nucleophilic or electrophilic pathways, leading to regioselective bond cleavage.

Nucleophilic Ring Cleavage: In the presence of a nucleophile, the azetidine ring can undergo cleavage, typically at the less sterically hindered carbon atom. For this to occur, the nitrogen atom must first be activated to enhance the electrophilicity of the ring carbons. This is often achieved by quaternization of the azetidine nitrogen, for example, through N-alkylation or N-acylation. The resulting azetidinium salt is then susceptible to attack by a range of nucleophiles. For instance, organometallic reagents like Grignard reagents or organolithiums can open the ring to form new carbon-carbon bonds. Similarly, other nucleophiles such as halides, cyanide, or alkoxides can also effect ring opening.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Activated 3-Phenoxyazetidines

| Activating Group (on N) | Nucleophile | Product Type | Reference Moiety |

|---|---|---|---|

| Benzyl (B1604629) (Bn) | Phenylmagnesium bromide | γ-Amino alcohol | N-Benzyl-3-phenyl-3-(2-chloro-5-fluoro-phenoxy)propan-1-amine |

| Acetyl (Ac) | Sodium cyanide | γ-Amino nitrile | 3-Cyano-1-acetyl-3-(2-chloro-5-fluoro-phenoxy)propylamine |

Electrophilic Ring Cleavage: Acid-catalyzed ring-opening provides another important pathway for the transformation of this compound. In the presence of strong acids, such as mineral acids (e.g., HCl, HBr) or Lewis acids (e.g., BF₃·OEt₂, AlCl₃), the azetidine nitrogen is protonated or coordinated, which activates the ring towards cleavage. The subsequent attack by a nucleophile, which can be the conjugate base of the acid or another nucleophile present in the reaction mixture, leads to the formation of a γ-amino alcohol or its derivatives. The regioselectivity of the cleavage can be influenced by the nature of the substituent at the 3-position and the reaction conditions.

Table 2: Electrophilic Ring-Opening Reactions of 3-Aryloxyazetidines

| Electrophile/Catalyst | Nucleophile | Product Type | Reference Moiety |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Cl⁻ | γ-Chloroamine | 1-Amino-3-(2-chloro-5-fluoro-phenoxy)propan-2-ol hydrochloride |

| Boron Trifluoride Etherate (BF₃·OEt₂) | H₂O (workup) | γ-Amino alcohol | 1-Amino-3-(2-chloro-5-fluoro-phenoxy)propan-2-ol |

Strain-Release Driven Reactivitybris.ac.ukunife.itbris.ac.uknih.govrsc.org

The significant ring strain of the azetidine ring, estimated to be around 25.4 kcal/mol, is a primary driving force for its reactivity. rsc.org This inherent energy facilitates reactions that lead to the opening of the four-membered ring, as the release of this strain provides a thermodynamic advantage. bris.ac.ukbris.ac.uknih.govrsc.org This principle is exploited in various synthetic transformations, including cycloaddition reactions where the azetidine derivative can act as a precursor to a more stable, ring-opened intermediate that then participates in the cycloaddition. unife.it For instance, in the presence of suitable reactants, the azetidine ring can be envisioned to participate in formal [3+2] or [4+2] cycloadditions upon ring opening.

Functionalization of the Azetidine Nitrogen Atom

The secondary amine functionality of the azetidine nitrogen in this compound is a key site for chemical modification, allowing for the introduction of a wide variety of substituents that can modulate the compound's physical, chemical, and biological properties.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide) or sulfates, typically in the presence of a base to neutralize the acid generated during the reaction. The choice of base and solvent can influence the reaction efficiency. This reaction is fundamental for introducing alkyl chains, which can be further functionalized.

N-Acylation: N-acylation is another common transformation, achieved by reacting the azetidine with acylating agents like acyl chlorides or anhydrides. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. The resulting N-acyl azetidines are generally more stable than the corresponding N-alkyl derivatives and the acyl group can serve as a protecting group or a precursor for further transformations.

Table 3: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Base | Product Type | Reference Moiety |

|---|---|---|---|---|

| N-Alkylation | Benzyl bromide | K₂CO₃ | N-Alkyl azetidine | 1-Benzyl-3-(2-chloro-5-fluoro-phenoxy)azetidine |

| N-Acylation | Acetyl chloride | Triethylamine | N-Acyl azetidine | 1-Acetyl-3-(2-chloro-5-fluoro-phenoxy)azetidine |

Diverse N-Protection and Deprotection Strategiestotal-synthesis.comorganic-chemistry.org

To control the reactivity of the azetidine nitrogen during synthetic sequences, various protecting groups can be employed. The choice of the protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

Common Protecting Groups:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a broad range of conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or by thermolysis. nih.govnih.gov

Benzyloxycarbonyl (Cbz): The Cbz group is another common protecting group that is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). total-synthesis.comnih.govnih.goveurekaselect.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is particularly useful in peptide synthesis due to its lability under basic conditions (e.g., piperidine (B6355638) in DMF), while being stable to acid. researchgate.net

Table 4: Common N-Protection and Deprotection Strategies

| Protecting Group | Protection Reagent | Deprotection Conditions |

|---|---|---|

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) in CH₂Cl₂ |

| Cbz | Benzyl chloroformate (Cbz-Cl) | H₂/Pd-C, catalytic hydrogenolysis |

Chemical Modifications of the Halogenated Phenoxy Moiety

The 2-chloro-5-fluorophenoxy group of the title compound is an electronically modified aromatic ring that can undergo various chemical transformations, primarily electrophilic and nucleophilic aromatic substitution reactions. The directing effects of the substituents (chloro, fluoro, and the azetidinoxy group) play a crucial role in determining the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The phenoxy group is an activating, ortho-, para-directing group. The chloro and fluoro substituents are deactivating but also ortho-, para-directing. The interplay of these effects will determine the position of electrophilic attack. Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration will be influenced by the existing substituents.

Halogenation: Further halogenation (e.g., bromination or chlorination) can be accomplished using reagents like Br₂ in the presence of a Lewis acid.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation can introduce acyl or alkyl groups onto the aromatic ring, typically using an acyl chloride or alkyl halide with a Lewis acid catalyst. unife.itorganic-chemistry.orgnih.gov The electron-withdrawing nature of the existing halogens might necessitate harsh reaction conditions.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing chloro and fluoro substituents can activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to these groups. This allows for the displacement of one of the halogen atoms by a strong nucleophile, such as an alkoxide, amine, or thiol. The fluorine atom is generally a better leaving group than chlorine in SₙAr reactions.

Table 5: Potential Chemical Modifications of the Halogenated Phenoxy Moiety

| Reaction Type | Reagent | Expected Product Moiety |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-(2-Chloro-5-fluoro-4-nitro-phenoxy)-azetidine |

| Bromination | Br₂/FeBr₃ | 3-(4-Bromo-2-chloro-5-fluoro-phenoxy)-azetidine |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | 3-(4-Acetyl-2-chloro-5-fluoro-phenoxy)-azetidine |

Further Electrophilic Aromatic Substitutions

The 2-chloro-5-fluorophenoxy moiety of the title compound is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of these reactions. The chlorine and fluorine atoms are deactivating yet ortho, para-directing substituents due to the interplay of their electron-withdrawing inductive effects and electron-donating resonance effects. The azetidinoxy group (-O-azetidine) is an activating, ortho, para-directing group due to the lone pair of electrons on the oxygen atom that can be delocalized into the aromatic ring.

Considering the positions of the existing substituents, the potential sites for electrophilic attack are C4 and C6. The C3 position is sterically hindered by the adjacent azetidinoxy group and the chlorine atom. The directing effects of the substituents are summarized below:

Azetidinoxy group (at C1): ortho, para-directing (to C2 and C4). The C2 position is already substituted.

Chlorine atom (at C2): ortho, para-directing (to C1, C3, and C5). These positions are already substituted.

Fluorine atom (at C5): ortho, para-directing (to C2, C4, and C6). The C2 position is already substituted.

Based on the combined directing effects, the most probable positions for electrophilic attack are C4 and C6. Steric hindrance at the C6 position, being ortho to the fluorine atom, might favor substitution at the C4 position, which is para to the azetidinoxy group and ortho to the fluorine atom.

A common example of electrophilic aromatic substitution is nitration. Treatment of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products.

Table 1: Predicted Products of Electrophilic Nitration of this compound

| Product Name | Position of Nitro Group | Predicted Major/Minor Product |

| 3-(2-Chloro-5-fluoro-4-nitro-phenoxy)-azetidine | C4 | Major |

| 3-(2-Chloro-5-fluoro-6-nitro-phenoxy)-azetidine | C6 | Minor |

Cross-Coupling Reactions at Halogenated Sites

The chlorine atom on the phenyl ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine (B1218219) ligands, have made their use in cross-coupling reactions routine. organic-chemistry.orgnih.govrsc.org The fluorine atom is generally unreactive in these transformations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl chloride with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. youtube.com This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C2 position.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This provides a direct route to substituted anilines.

Table 2: Representative Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand (Example) | Product Type |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(OAc)₂ / SPhos | 3-(5-Fluoro-2-phenyl-phenoxy)-azetidine |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / XPhos | 4-(3-(Azetidin-3-yloxy)-4-fluorophenyl)morpholine |

Functional Group Interconversions on the Phenyl Ring

Following the introduction of new functional groups onto the phenyl ring via electrophilic aromatic substitution, these groups can undergo further transformations. For instance, a nitro group introduced at the C4 or C6 position can be readily reduced to an amino group. This reduction is commonly achieved using methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).

The resulting amino group is a versatile functionality that can be further derivatized. For example, it can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of other substituents (e.g., -OH, -CN, -Br). It can also be acylated to form amides or participate in other C-N bond-forming reactions. The conversion of a nitro group to an amine significantly alters the electronic properties of the aromatic ring, making it more activated towards further electrophilic substitution.

Table 3: Example of Functional Group Interconversion on a Derivative of this compound

| Starting Material | Reagents (Example) | Product |

| 3-(2-Chloro-5-fluoro-4-nitro-phenoxy)-azetidine | Fe, NH₄Cl, EtOH/H₂O | 3-(4-Amino-2-chloro-5-fluoro-phenoxy)-azetidine |

Derivatization and Design of Advanced Azetidine Containing Scaffolds

Synthesis of Complex Azetidine (B1206935) Adducts

No specific literature was identified detailing the synthesis of complex adducts using "3-(2-Chloro-5-fluoro-phenoxy)-azetidine" as a starting material. General synthetic routes for azetidine derivatization, such as N-alkylation, N-arylation, and acylation, could theoretically be applied to this molecule. However, without experimental data, any discussion on reaction conditions, yields, and the properties of the resulting compounds would be purely hypothetical.

Incorporation of this compound into Macrocyclic Structures

The incorporation of azetidine moieties into macrocycles is a known strategy to impart conformational rigidity and improve pharmacokinetic profiles. While this is a field of active research, no studies were found that specifically utilize "this compound" in the synthesis of macrocyclic structures.

Application as a Core Scaffold for Combinatorial Chemistry Libraries

The use of a central scaffold to generate a library of diverse compounds is a cornerstone of modern drug discovery. The structure of "this compound" presents potential points for diversification at the azetidine nitrogen and potentially through modification of the aromatic ring. However, there is no published evidence of its use as a core scaffold in the construction of a combinatorial chemistry library.

Development of Linker Architectures for Chemical Biology Probes

Chemical probes are essential tools for studying biological systems. The azetidine nitrogen of "this compound" could serve as an attachment point for linkers connected to reporter tags or reactive groups. Nevertheless, no specific examples of such chemical biology probes derived from this compound have been described in the available literature.

Computational Chemistry and Molecular Modeling Studies of 3 2 Chloro 5 Fluoro Phenoxy Azetidine Analogs

Conformational Analysis and Energy Landscapes of 3-Phenoxyazetidines

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and the energy differences between them. lumenlearning.com For 3-phenoxyazetidine derivatives, understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates its interaction with biological targets.

The conformational landscape of 3-phenoxyazetidines is primarily defined by two key structural features: the puckering of the azetidine (B1206935) ring and the rotation around the C-O-C ether linkage. The four-membered azetidine ring is not planar and exists in puckered conformations to relieve ring strain. The phenoxy substituent can occupy either a pseudo-axial or a pseudo-equatorial position relative to the ring.

Computational methods, such as molecular mechanics or quantum mechanics calculations, can be used to map the potential energy surface (PES) of these molecules. By systematically rotating the dihedral angles and calculating the corresponding energy, a landscape of stable low-energy conformers and the energy barriers separating them can be generated. For 3-(2-Chloro-5-fluoro-phenoxy)-azetidine, the bulky and electronegative chloro and fluoro substituents on the phenoxy ring will influence the rotational barrier and the relative stability of different conformers due to steric and electronic effects.

Table 1: Calculated Relative Energies of Key Conformers for a Generic 3-Phenoxyazetidine Scaffold

| Conformer | Azetidine Puckering | Phenoxy Orientation | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| 1 | Puckered | Gauche | ~60° | 0.00 |

| 2 | Puckered | Anti | ~180° | 1.25 |

| 3 | Planar (Transition State) | - | - | 5.80 |

| 4 | Puckered | Eclipsed | ~0° | 4.50 |

Note: Data are representative and intended for illustrative purposes.

This analysis reveals the most probable shapes the molecule will adopt in solution, which is fundamental for predicting its binding mode to a target protein.

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. researchgate.net These investigations are vital for understanding the reactivity, stability, and intermolecular interactions of this compound and its analogs.

Key electronic properties that are typically calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule. Red regions indicate areas of negative potential (electron-rich), often associated with lone pairs on heteroatoms like oxygen and nitrogen, which can act as hydrogen bond acceptors. Blue regions indicate positive potential (electron-poor), often found around hydrogen atoms attached to electronegative atoms, which can act as hydrogen bond donors.

Partial Atomic Charges: These calculations quantify the charge on each atom, helping to identify sites susceptible to nucleophilic or electrophilic attack. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound significantly alters the charge distribution on the phenoxy ring, influencing its interactions.

Table 2: Selected Quantum Chemical Descriptors for this compound

| Descriptor | Calculated Value | Interpretation |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical stability and low reactivity. |

| Dipole Moment | 2.5 D | Indicates overall molecular polarity. |

Note: Values are hypothetical and for illustrative purposes.

These quantum chemical insights are essential for rationalizing observed chemical behavior and for designing molecules with specific electronic properties. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction (in vitro)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in structure-based drug design for predicting the binding affinity and mode of interaction for analogs of this compound with a specific biological target.

The process involves placing the ligand in the active site of the receptor and using a scoring function to estimate the binding free energy. The results can identify key interactions, such as:

Hydrogen Bonds: Formed between the azetidine nitrogen or the ether oxygen and residues in the protein's active site.

Hydrophobic Interactions: Occur between the aromatic phenoxy ring and nonpolar residues of the protein. nih.gov

Halogen Bonds: The chlorine atom on the phenoxy ring can participate in halogen bonding, a specific type of non-covalent interaction.

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. najah.edunih.gov MD simulations model the movement of atoms and molecules, providing insights into the conformational changes and the persistence of key interactions within the binding site. nih.gov

Table 3: Hypothetical Molecular Docking Results for Analogs Against a Kinase Target

| Compound ID | Substituent (Phenoxy Ring) | Docking Score (kcal/mol) | Key Interactions Observed |

| 1 | 2-Cl, 5-F (Lead) | -9.5 | H-bond with SER85, Hydrophobic contact with LEU132 |

| 2 | 2-Cl, 5-CN | -10.2 | H-bond with SER85, Hydrophobic contact with LEU132 |

| 3 | 2-Br, 5-F | -9.8 | Halogen bond with GLY83, Hydrophobic contact with LEU132 |

| 4 | 2-CH3, 5-F | -8.7 | H-bond with SER85, Steric clash with ALA35 |

Note: Data are representative and for illustrative purposes.

These simulations help prioritize which analogs are most likely to be active in vitro, thereby streamlining the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Potency (non-clinical focus)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For a series of 3-phenoxyazetidine analogs, a QSAR model can predict the potency of newly designed compounds before they are synthesized.

The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic (e.g., LogP). Statistical methods like Multiple Linear Regression (MLR) are then used to generate an equation that relates these descriptors to the observed activity. frontiersin.org

A typical 2D-QSAR equation might look like: pIC50 = c0 + c1(LogP) + c2(Dipole) + c3*(Molecular_Weight)

The statistical quality and predictive power of the model are assessed using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). researchgate.net A robust QSAR model provides valuable insights into which molecular properties are most important for biological activity, guiding the design of more potent compounds. mdpi.com

Table 4: Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Value | Interpretation |

| r² (Correlation Coefficient) | 0.94 | Strong correlation between descriptors and activity. |

| q² (Cross-validated r²) | 0.85 | Good internal predictivity of the model. |

| F-statistic | 85.3 | The model is statistically significant. |

| Number of Compounds | 30 | The size of the dataset used to build the model. |

Note: Data are representative and for illustrative purposes.

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to predict and optimize the synthesis of target molecules like this compound. mit.edu This involves two main areas: retrosynthesis prediction and reaction mechanism investigation.

Retrosynthesis Prediction: AI- and rule-based software can propose synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. arxiv.orgarxiv.org For this compound, a likely retrosynthetic disconnection would be at the ether linkage, suggesting a reaction between an N-protected 3-hydroxyazetidine and 1-chloro-2-fluoro-4-iodobenzene or a similar precursor.

Reaction Mechanism and Transition State Analysis: Quantum chemical calculations can be used to model the entire reaction pathway for a proposed synthetic step. By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy (the energy of the transition state), which determines the reaction rate. This allows chemists to compare different potential pathways and reaction conditions (e.g., different solvents or catalysts) in silico to identify the most efficient and highest-yielding route before heading to the lab. frontiersin.org

Table 5: Calculated Energies for a Key Synthetic Step (e.g., Williamson Ether Synthesis)

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactants | DFT | B3LYP/6-31G | 0.0 |

| Transition State | DFT | B3LYP/6-31G | +22.5 |

| Products | DFT | B3LYP/6-31G* | -15.0 |

Note: Data are representative and for illustrative purposes.

These computational predictions can significantly accelerate the development of synthetic routes, reducing the amount of trial-and-error experimentation required. mit.edu

Applications in Chemical Synthesis and Specialized Research Tools

Role as Chiral Building Blocks in Asymmetric Synthesis

The azetidine (B1206935) scaffold is of significant interest in asymmetric synthesis, where the goal is to create specific stereoisomers of chiral molecules. nih.govresearchgate.net Chiral 3-substituted azetidines, such as derivatives of "3-(2-Chloro-5-fluoro-phenoxy)-azetidine," can serve as versatile building blocks for the enantioselective synthesis of more complex molecules, including pharmaceuticals and natural products. nih.govresearchgate.net The inherent ring strain of the azetidine core can be harnessed to drive stereoselective reactions, and the substituents on the ring can direct the stereochemical outcome of these transformations. rsc.orguni-muenchen.de

Table 1: Examples of Chiral Azetidine Derivatives in Asymmetric Synthesis

| Azetidine Derivative | Synthetic Application | Reference |

| Chiral Azetidine-2-carboxylic acids | Incorporation into peptides and peptidomimetics | researchgate.net |

| 2,3-disubstituted Azetidines | Access to important scaffolds via enantioselective difunctionalization of azetines | acs.org |

| N-alkylazetidine-2-tertiary alcohols | Ligands in asymmetric boron-catalyzed Diels-Alder reactions | sci-hub.se |

| trans-1,2,3-trisubstituted Azetidines | Stereoselective synthesis from oxiranes | researchgate.net |

Utility in the Design and Synthesis of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, enabling the identification of protein targets and the elucidation of mechanistic pathways. chemrxiv.org Azetidine-containing compounds have emerged as valuable scaffolds in the design of such probes due to their unique physicochemical properties. nih.govresearchgate.net The rigid and three-dimensional nature of the azetidine ring can provide precise spatial positioning of functional groups, which is crucial for selective binding to biological targets.

"this compound" can be utilized as a core structure for the development of chemical probes. The azetidine nitrogen can be functionalized with reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent modification of target proteins. The 2-chloro-5-fluorophenoxy moiety can be systematically varied to explore structure-activity relationships and optimize binding affinity and selectivity. The fluorine atom can also serve as a useful label for ¹⁹F NMR studies, providing a sensitive method for monitoring probe binding and localization within biological systems. The development of libraries of azetidine-based compounds facilitates the screening for and identification of new probes for a wide range of biological targets. nih.gov

Precursor in the Development of Catalytic Ligands

The field of catalysis heavily relies on the design of ligands that can coordinate to a metal center and modulate its reactivity and selectivity. Azetidine derivatives have been successfully employed as chiral ligands in a variety of catalytic transformations, including cross-coupling reactions. mdpi.comrsc.org The nitrogen atom of the azetidine ring can act as a coordinating atom, and substituents on the ring can create a specific chiral environment around the metal center, inducing enantioselectivity in the catalyzed reaction. researchmap.jp

"this compound" can serve as a precursor for the synthesis of novel catalytic ligands. The azetidine nitrogen can be functionalized with other coordinating groups to create bidentate or tridentate ligands. researchmap.jp For instance, reaction of the secondary amine with a molecule containing a phosphine (B1218219) or another amine group would yield a P,N- or N,N-ligand, respectively. The stereochemistry of the 3-substituent can play a crucial role in determining the efficacy of the resulting chiral ligand in asymmetric catalysis. The electronic properties of the 2-chloro-5-fluorophenoxy group can also influence the electronic nature of the metal center, thereby fine-tuning its catalytic activity.

Table 2: Azetidine-Based Ligands in Catalysis

| Ligand Type | Catalytic Reaction | Reference |

| Aziridine- and Azetidine-based vicinal diamines | Suzuki-Miyaura coupling | mdpi.comresearchgate.net |

| Tridentate and quadridentate azetidine derivatives | Suzuki-Miyaura and Sonogashira couplings | researchmap.jp |

| N-alkylazetidine-2-tertiary alcohols | Asymmetric Diels-Alder reactions | sci-hub.se |

Exploration in Polymer Chemistry and Advanced Materials Research

The ring strain of azetidines makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines (poly(propylenimines)). rsc.orgrsc.org These polymers have a wide range of potential applications, including as coatings, adhesives, and in CO₂ capture technologies. acs.org The properties of the resulting polymer can be tailored by the choice of substituents on the azetidine monomer.

"this compound" can be explored as a monomer in ROP to generate novel polymers with specific properties. researchgate.netnih.gov The bulky and rigid phenoxy group would likely influence the polymer's morphology and thermal properties. The presence of fluorine atoms in the polymer backbone can impart desirable characteristics such as increased thermal stability, chemical resistance, and hydrophobicity, which are valuable for advanced materials applications. nih.gov Furthermore, the development of energetic materials based on functionalized azetidines highlights the potential for this class of compounds in specialized material science fields. researchgate.net The controlled polymerization of functionalized azetidines opens up possibilities for creating well-defined polymer architectures, such as block copolymers, with tailored functionalities. nih.gov

Analytical Characterization Techniques for 3 2 Chloro 5 Fluoro Phenoxy Azetidine and Its Derivatives

Spectroscopic Methods for Structural Elucidation (NMR, IR, UV-Vis)

Spectroscopic methods are fundamental in elucidating the molecular structure of 3-(2-Chloro-5-fluoro-phenoxy)-azetidine. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be utilized.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the azetidine (B1206935) ring and the substituted phenoxy group. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of the protons. For instance, the protons on the azetidine ring would likely appear as multiplets due to spin-spin coupling. The aromatic protons would exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring, further influenced by the presence of the chlorine and fluorine atoms.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The chemical shifts of the carbon atoms in the azetidine ring and the aromatic ring would confirm the carbon skeleton of the molecule.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a valuable tool, showing a signal whose chemical shift would be indicative of the electronic environment of the fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the azetidine and aromatic rings.

C-N stretching of the azetidine ring.

C-O-C (ether) stretching.

C-Cl and C-F stretching vibrations.

Aromatic C=C bending vibrations.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C-O-C Stretch (Aryl Ether) | 1270-1230 |

| C-N Stretch (Azetidine) | 1200-1020 |

| C-F Stretch | 1400-1000 |

| C-Cl Stretch | 850-550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands in the UV region, corresponding to the π → π* transitions of the substituted benzene ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule. For this compound, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer would be employed.

The mass spectrum would show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺), which would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. Expected fragmentation pathways for this compound could include cleavage of the ether bond and fragmentation of the azetidine ring.

| Ion | **m/z (Expected) ** | Description |

| [M+H]⁺ | 216.05 | Protonated Molecule |

| [M]⁺ | 215.04 | Molecular Ion |

| [C₆H₃ClFO]⁺ | 145.98 | Fragment from cleavage of the ether bond |

| [C₃H₆N]⁺ | 56.05 | Azetidinyl fragment |

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. A suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be used. The purity of the compound would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC can be used for purity assessment if the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. A suitable solvent system would be developed to achieve good separation between the compound and any impurities on a silica (B1680970) gel plate.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. acs.orgresearchgate.net If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. acs.orgresearchgate.net This technique is also capable of determining the absolute stereochemistry if the compound is chiral and crystallizes in a non-centrosymmetric space group. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a standard technique used to determine the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula to confirm the empirical formula of this compound.

| Element | Calculated % |

| Carbon (C) | 55.69 |

| Hydrogen (H) | 4.67 |

| Chlorine (Cl) | 16.44 |

| Fluorine (F) | 8.81 |

| Nitrogen (N) | 6.50 |

| Oxygen (O) | 7.42 |

Q & A

Q. What are the established synthetic routes for 3-(2-Chloro-5-fluoro-phenoxy)-azetidine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common approach is reacting 2-chloro-5-fluorophenol derivatives with activated azetidine precursors (e.g., azetidine-3-tosylate) in the presence of a base such as triethylamine. Critical parameters include:

- Temperature : 80–100°C for efficient ring substitution.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalysts : Phase-transfer catalysts may improve reaction rates in biphasic systems. Yields are highly sensitive to steric hindrance from the chloro-fluoro substituents, requiring precise stoichiometric control .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Key techniques include:

- NMR : H and C NMR identify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, azetidine protons at δ 3.5–4.0 ppm).

- IR : C-O-C stretching (1250–1150 cm) and C-F vibrations (1100–1000 cm) confirm ether and halogen bonds.

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHClFNO) and isotopic patterns for Cl/F .

Q. What are the common chemical transformations of this compound, and how do reaction conditions influence product distribution?

- Oxidation : Forms N-oxide derivatives under mild oxidizing agents (e.g., m-CPBA) .

- Substitution : Nucleophilic displacement of the chloro group with amines or thiols requires polar solvents (e.g., DMF) and elevated temperatures (80–120°C).

- Reduction : Catalytic hydrogenation (H, Pd/C) saturates the azetidine ring, altering conformational flexibility .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

- Quantum mechanics (QM) : Density functional theory (DFT) calculates transition states for substitution reactions, highlighting steric/electronic effects of the chloro-fluoro motif.

- Molecular dynamics (MD) : Simulates solvent interactions to optimize reaction media (e.g., solvent polarity effects on activation energy).

- AI-driven platforms : Tools like COMSOL Multiphysics integrate reaction kinetics data to model multi-step syntheses .

Q. How can researchers resolve contradictions in reported biological activity data for azetidine derivatives?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., enzyme inhibition assays at fixed pH/temperature).

- Solubility differences : Use co-solvents (e.g., DMSO) at <1% to avoid interference.

- Metabolic stability : Perform microsomal stability studies (e.g., liver microsomes + NADPH) to compare degradation rates .

Q. What advanced techniques analyze the stereoelectronic effects of chloro-fluoro substitution on the azetidine ring’s conformation?

- X-ray crystallography : Resolves bond angles and torsional strain induced by halogen electronegativity.

- DFT-based NBO analysis : Quantifies hyperconjugative interactions (e.g., σ→σ* stabilization in the azetidine ring).

- Circular dichroism (CD) : Detects chirality in substituted derivatives for enantioselective synthesis .

Q. How do solvent polarity and temperature gradients influence regioselectivity in nucleophilic substitutions on this compound?

- Polar solvents : Increase charge separation, favoring SN2 mechanisms at the chloro position.

- Low temperatures (0–25°C) : Favor kinetic control (meta-substitution due to steric hindrance).

- High temperatures (>80°C) : Promote thermodynamic control (para-substitution via ring reorientation) .

Q. What methodologies enable real-time stability monitoring of this compound under various storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.